N-(2,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the phenoxyacetamide moiety. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to more reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain types of cancer and bacterial infections. Its mechanism of action involves the inhibition of key enzymes and pathways critical for cell survival.
Industry: In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects involves multiple pathways. In biological systems, it targets enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
- N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- N-(2,4-dimethylphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- N-(2,4-dimethylphenyl)-2-{2-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
Uniqueness: The unique combination of the dimethylphenyl and oxadiazole moieties in N-(2,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide provides it with distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and a broader spectrum of biological activity, making it a more versatile candidate for various applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-6-8-19(14-16)24-27-25(31-28-24)20-9-4-5-10-22(20)30-15-23(29)26-21-12-11-17(2)13-18(21)3/h4-14H,15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCXNVLGFJPTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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